molecular formula C20H24ClN3O4S B11006312 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B11006312
M. Wt: 437.9 g/mol
InChI Key: OIMUWKQEBWILDL-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core, a chlorophenyl group, and a dioxidotetrahydrothiophenyl moiety. Its molecular formula is C18H22ClN3O4S, and it has a molecular weight of approximately 411.91 g/mol .

Preparation Methods

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, typically using a chlorinated aromatic compound.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the pyridazinone intermediate with a thiophene derivative under specific conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide can be compared with other similar compounds, such as:

    2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid: This compound shares the pyridazinone core and chlorophenyl group but lacks the dioxidotetrahydrothiophenyl moiety.

    2-(2,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole: This compound has a different core structure but shares the chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .

Properties

Molecular Formula

C20H24ClN3O4S

Molecular Weight

437.9 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C20H24ClN3O4S/c1-14(2)11-23(15-9-10-29(27,28)13-15)20(26)12-24-19(25)8-7-18(22-24)16-5-3-4-6-17(16)21/h3-8,14-15H,9-13H2,1-2H3

InChI Key

OIMUWKQEBWILDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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